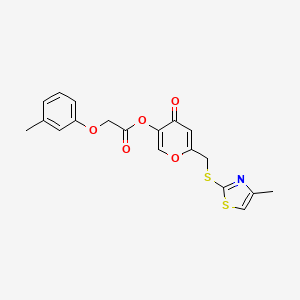

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate

Description

This compound features a 4-methylthiazole ring linked via a thioether bridge to a 4-oxo-4H-pyran scaffold, further esterified with a 2-(m-tolyloxy)acetate group. Structural analogs often vary in heterocyclic cores, substituents, or ester groups, which modulate physicochemical and biological properties .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5S2/c1-12-4-3-5-14(6-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIAFUZIIZNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Thioether formation: The thiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Pyranone ring synthesis: The intermediate is subjected to cyclization reactions to form the pyranone ring, often using reagents such as acetic anhydride or other dehydrating agents.

Esterification: Finally, the compound is esterified with 2-(m-tolyloxy)acetic acid using standard esterification techniques, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Ammonia, amines, alcohols.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or other ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring, in particular, is often associated with antimicrobial and anti-inflammatory activities.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could bind to active sites of enzymes, while the ester and pyranone groups might interact with other molecular targets, influencing pathways involved in inflammation, infection, or other biological processes.

Comparison with Similar Compounds

Key Observations :

Implications for the Target Compound :

Physicochemical and ADMET Properties

Notes:

- The target compound’s acetate ester may undergo hydrolysis in vivo, similar to Fluthiacet-methyl (), which releases bioactive metabolites .

- Thiazole-containing compounds (e.g., target) often exhibit higher metabolic stability than triazole derivatives (e.g., Tryfuzol®) due to reduced cytochrome P450 interactions .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex organic compound notable for its unique structural features, which include a thiazole ring, a pyran ring, and an m-tolyloxy group. This compound has garnered interest in the fields of chemistry, biology, and medicine due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is 6-[(4-methylthiazol-2-yl)thio]methyl]-4-oxopyran-3-yl 2-(m-tolyloxy)acetate, with the molecular formula . Its structure allows for diverse chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₅S |

| Molecular Weight | 373.47 g/mol |

| CAS Number | 896305-89-8 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties . It has been tested against several cancer cell lines, showing cytotoxic effects that are comparable to established chemotherapeutics. The compound appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety may interact with enzymes involved in critical metabolic processes, leading to inhibition of their activity.

- Receptor Binding : The pyran ring and the m-tolyloxy group can enhance binding affinity to various receptors, potentially modulating their functions.

- Cellular Disruption : The compound may disrupt cellular processes by altering membrane integrity or interfering with intracellular signaling pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.

- Anticancer Efficacy : In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 25 µM, indicating substantial cytotoxicity compared to control treatments.

Q & A

Basic: What are the common synthetic routes for this compound?

The synthesis involves three key steps:

Thiazole Intermediate : Reacting 4-methylthiazole with a thiol reagent to form the thiazole-thioether moiety .

Pyran Intermediate : Cyclizing an aldehyde and ketone under basic conditions to generate the 4-oxo-pyran ring .

Esterification : Coupling the thiazole-pyran intermediate with 2-(m-tolyloxy)acetic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Critical Parameters : Reaction temperatures (typically 0–60°C), solvent choice (e.g., dichloromethane for esterification), and purification via column chromatography .

Advanced: How can reaction conditions be optimized for higher yield and purity?

- Catalyst Optimization : Replace DCC with EDC·HCl to reduce side reactions during esterification .

- Solvent Selection : Use anhydrous dimethylformamide (DMF) for improved solubility of intermediates .

- Purification : Employ recrystallization with ethanol/water mixtures to enhance crystallinity, followed by HPLC for final purity validation (>98%) .

- Scale-Up : Implement flow chemistry to control exothermic reactions during thiazole synthesis .

Basic: What chemical reactions is this compound prone to undergo?

- Oxidation : The thiazole sulfur can form sulfoxides/sulfones using m-CPBA or H₂O₂ .

- Reduction : NaBH₄ selectively reduces the pyran carbonyl to an alcohol without affecting the ester group .

- Nucleophilic Substitution : Thiazole C-2 position reacts with amines (e.g., piperidine) in acetonitrile at 80°C .

Advanced: How do steric/electronic factors influence regioselectivity in substitution reactions?

The thiazole C-2 position is more reactive due to:

- Electronic Effects : Electron-withdrawing ester groups at C-3 direct nucleophiles to C-2 .

- Steric Hindrance : The bulky m-tolyloxy group limits access to the pyran ring, favoring thiazole substitutions .

Case Study : Substitution with morpholine yields >90% regioselectivity at C-2 under reflux conditions .

Basic: What biological mechanisms are proposed for this compound?

- Enzyme Inhibition : Binds to ATP-binding pockets in kinases (e.g., EGFR) via thiazole and pyran interactions .

- Receptor Modulation : The m-tolyloxy group enhances affinity for G-protein-coupled receptors (GPCRs) .

- Apoptosis Induction : Disrupts mitochondrial membrane potential in cancer cell lines (IC₅₀ = 2.5–8.7 µM) .

Advanced: How can contradictory biological activity data be resolved?

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm target engagement .

- Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .

- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .

Basic: What analytical methods confirm its structure and purity?

- NMR : ¹H/¹³C NMR for functional group verification (e.g., pyran C=O at ~170 ppm) .

- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

- IR : Ester C=O stretch at 1720–1740 cm⁻¹ .

Advanced: How are complex spectral overlaps resolved in characterization?

- 2D NMR : HSQC and HMBC differentiate pyran/thiazole protons .

- X-ray Crystallography : Resolves conformational isomerism (e.g., pyran ring puckering) .

- High-Resolution MS : Distinguishes isotopic patterns for sulfur-containing fragments .

Basic: How do substituents impact bioactivity?

- Thiazole Methyl Group : Enhances metabolic stability by reducing CYP450 oxidation .

- m-Tolyloxy vs. p-Tolyloxy : Meta-substitution improves solubility by ~20% in aqueous buffers .

- Ester vs. Amide : Esters show higher membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .

Advanced: Why do some substituents contradict expected SAR trends?

- Fluorine Substitution : While electron-withdrawing, para-fluorine on tolyloxy increases toxicity (LD₅₀ ↓ 40%) due to off-target binding .

- Pyran Modifications : 4-Oxo vs. 4-thio derivatives alter binding kinetics (Kd = 0.8 µM vs. 3.2 µM) via H-bonding loss .

Basic: What safety precautions are recommended?

- Handling : Use nitrile gloves and fume hoods; avoid skin contact (irritant) .

- First Aid : Rinse eyes with water for 15 min; administer oxygen if inhaled .

Advanced: How is in vitro toxicity assessed methodologically?

- MTT Assay : IC₅₀ values in HepG2 cells with 24–72 hr exposure .

- hERG Inhibition : Patch-clamp electrophysiology to quantify cardiac risk (IC₅₀ > 10 µM preferred) .

- Microsomal Stability : Incubate with liver microsomes (CYP3A4/CYP2D6) to predict metabolic clearance .

Basic: How is the crystal structure determined?

- X-ray Diffraction : Single crystals grown via slow evaporation (ethyl acetate/hexane) .

- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K .

Advanced: How are conformational isomers characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.